3-Allylcyclopentanone
Overview
Description
3-Allylcyclopentanone is an organic compound with the molecular formula C8H12O It is a cyclopentanone derivative where an allyl group is attached to the third carbon of the cyclopentanone ring
Mechanism of Action
Mode of Action
They can act as electrophiles in nucleophilic addition reactions, which could potentially lead to changes in the function of target molecules .
Biochemical Pathways
Cyclopentanones, a class of compounds to which 3-allylcyclopentanone belongs, are involved in various synthetic pathways in organic chemistry . For instance, they can be synthesized through ketonic decarboxylation of adipic acid .
Result of Action
They can potentially alter protein function, disrupt membrane integrity, and influence cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemicals . Its efficacy could also be influenced by the physiological state of the cells it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylcyclopentanone typically involves the allylation of cyclopentanone. One common method is the reaction of cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the allylation reaction. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Allylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Scientific Research Applications
3-Allylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclopentanone moieties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
Cyclopentanone: A simple ketone with a five-membered ring, lacking the allyl group.
2-Allylcyclopentanone: Similar to 3-Allylcyclopentanone but with the allyl group attached to the second carbon.
4-Allylcyclopentanone: Similar to this compound but with the allyl group attached to the fourth carbon.
Uniqueness: this compound is unique due to the position of the allyl group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
3-prop-2-enylcyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h2,7H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYBDDWZJROJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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